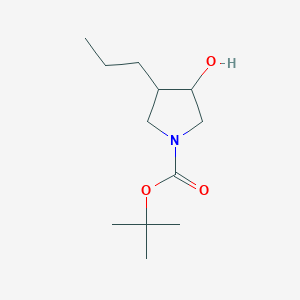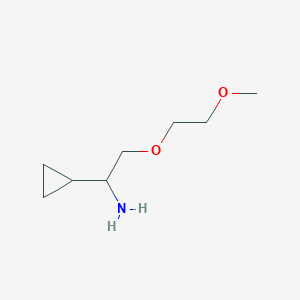![molecular formula C11H9N3S B13630344 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridin-2-ylmethyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out under microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for thiophene derivatives may involve large-scale Gewald reactions or other condensation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Similar structure but lacks the pyridin-2-ylmethyl group.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a nitrophenyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C11H9N3S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
2-amino-5-(pyridin-2-ylmethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H9N3S/c12-7-8-5-10(15-11(8)13)6-9-3-1-2-4-14-9/h1-5H,6,13H2 |
Clave InChI |
SEVWEGQKLMQLNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC2=CC(=C(S2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















